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Introduction

G protein-coupled receptor 35 (GPR35) is an orphan receptor implicated in a variety of

physiological and pathological processes, making it a promising therapeutic target for

conditions such as inflammation, metabolic disorders, cardiovascular disease, and pain.[1][2]

The identification of potent and selective GPR35 agonists is a critical step in elucidating its

biological functions and for drug development. High-throughput screening (HTS) provides an

efficient platform for screening large compound libraries to identify novel GPR35 activators.

These application notes provide an overview of GPR35 signaling and detailed protocols for

common HTS assays used to identify and characterize GPR35 agonists.

GPR35 Signaling Pathways
GPR35 activation by an agonist initiates a cascade of intracellular signaling events. The

receptor is known to couple to multiple G protein subtypes, including Gαi/o and Gα13, and also

signals through a G protein-independent pathway via β-arrestin recruitment.[3]

Gα13 Pathway: GPR35 has been shown to couple to Gα13, which can lead to the activation

of RhoA and subsequent downstream signaling.[4][5]

Gαq Pathway: Agonist binding can also activate Gαq, which in turn stimulates phospholipase

C (PLCβ). PLCβ activation leads to the production of inositol trisphosphate (IP3) and

diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the

endoplasmic reticulum.[6][7]
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β-Arrestin Pathway: Upon agonist binding, GPR35 is phosphorylated, leading to the

recruitment of β-arrestin.[6] This interaction not only mediates receptor desensitization and

internalization but also initiates G protein-independent signaling cascades, such as the

activation of the extracellular signal-regulated kinase (ERK1/2) pathway.[3][6]
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Caption: GPR35 agonist-induced signaling pathways.

High-Throughput Screening Assays for GPR35
Agonists
Several HTS-compatible assays can be employed to screen for GPR35 agonists. The choice of

assay often depends on the specific signaling pathway of interest and the available

instrumentation. Assays based on β-arrestin recruitment are frequently used for primary

screening of GPR35 due to their robustness and strong signal window.[4][8]
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β-Arrestin Recruitment Assay
This assay is a common choice for primary HTS campaigns for GPR35.[8] It measures the

interaction between GPR35 and β-arrestin upon agonist stimulation. Technologies like

DiscoverX's PathHunter®, based on enzyme fragment complementation (EFC), are widely

used.[1][9] In this system, GPR35 is tagged with a small enzyme fragment (ProLink™), and β-

arrestin is tagged with the larger enzyme acceptor (EA) fragment. Agonist-induced recruitment

brings the fragments together, forming an active β-galactosidase enzyme that hydrolyzes a

substrate to produce a chemiluminescent signal.[9]
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Caption: Workflow for a β-arrestin recruitment HTS assay.

Experimental Protocol: PathHunter® β-Arrestin Assay

Materials:

PathHunter® GPR35 CHO-K1 β-Arrestin cells (e.g., from Eurofins DiscoverX)[10]

Cell plating reagent

Assay buffer (e.g., HBSS with 20 mM HEPES)

Test compounds dissolved in DMSO

Reference agonist (e.g., Zaprinast)[6]

384-well white, solid-bottom assay plates

PathHunter® Detection Reagents

Luminometer

Procedure:
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Cell Plating: Seed 5,000 cells per well in 10 µL of cell plating reagent into a 384-well assay

plate.[1]

Incubation: Incubate the plate overnight at 37°C in a humidified CO2 incubator.

Compound Preparation: Prepare serial dilutions of test compounds and the reference

agonist in assay buffer. The final DMSO concentration should be kept below 1%.

Compound Addition: Add 5 µL of the diluted compounds to the respective wells. For primary

screening, a single final concentration (e.g., 10 µM) is often used.[1]

Agonist Stimulation: Incubate the plate for 90 minutes at 37°C.

Signal Detection:

Equilibrate the plate and detection reagents to room temperature.

Add 12 µL of the detection reagent mixture to each well.

Incubate the plate for 60 minutes at room temperature, protected from light.

Data Acquisition: Measure the chemiluminescent signal using a plate reader.

Data Analysis: Normalize the data to a positive control (reference agonist) and a negative

control (vehicle). Calculate the percent activity and, for active compounds, determine the

EC50 values from concentration-response curves.

Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation

of Gαq-coupled GPCRs.[4][7] It is a widely used functional assay in drug discovery.[11][12] The

method typically involves pre-loading cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4

AM). Upon agonist stimulation, the release of Ca2+ from intracellular stores leads to a

significant increase in fluorescence intensity, which is monitored in real-time.[7][13]
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Caption: Workflow for a calcium mobilization HTS assay.

Experimental Protocol: FLIPR-Based Calcium Mobilization Assay

Materials:

CHO or HEK293 cells stably expressing human GPR35 (and potentially a promiscuous G-

protein like Gα16 to enhance signal).

Culture medium (e.g., DMEM/F12 with 10% FBS).

Assay buffer (e.g., HBSS with 20 mM HEPES).

Calcium-sensitive dye kit (e.g., Fluo-4 Direct™ Calcium Assay Kit).

Test compounds and reference agonist (e.g., Zaprinast).

384-well black-wall, clear-bottom assay plates.

Fluorometric Imaging Plate Reader (FLIPR) or similar instrument.

Procedure:

Cell Plating: Seed cells into 384-well plates at a density that yields a confluent monolayer the

next day. Incubate overnight at 37°C.

Dye Loading:

Remove the culture medium from the wells.
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Prepare the dye-loading solution according to the manufacturer's instructions.

Add an equal volume of dye-loading solution to each well.

Incubation: Incubate the plate for 60 minutes at 37°C, followed by 15 minutes at room

temperature, protected from light.

Compound Plate Preparation: Prepare a separate plate with test compounds diluted in assay

buffer at 4-5X the final desired concentration.

Data Acquisition:

Place both the cell plate and the compound plate into the FLIPR instrument.

Initiate the reading protocol, which measures baseline fluorescence for a set period (e.g.,

10-20 seconds).

The instrument will then automatically add the compounds from the source plate to the cell

plate.

Continue to record the fluorescence signal for 2-3 minutes to capture the peak response.

Data Analysis: The response is typically measured as the maximum fluorescence intensity

minus the baseline. Normalize the data to positive and negative controls and determine

EC50 values for active compounds.

cAMP Assay
While GPR35 is not primarily known for Gαs coupling, assays measuring cyclic AMP (cAMP)

levels are crucial for counter-screening or for detecting potential Gαi/o coupling, which results

in a decrease in forskolin-stimulated cAMP production. HTRF® (Homogeneous Time-Resolved

Fluorescence) is a common technology for this purpose.

Experimental Protocol: HTRF® cAMP Assay (Inhibition)

Materials:

CHO cells stably expressing human GPR35.
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cAMP HTRF® assay kit (e.g., from Cisbio).

Test compounds and reference agonist.

Forskolin.

384-well low-volume white plates.

HTRF-compatible plate reader.

Procedure:

Cell Preparation: Resuspend cells in stimulation buffer.

Compound and Cell Plating: Dispense 5 µL of cells into the assay plate. Add 5 µL of test

compounds.

Stimulation: Add forskolin to all wells (except negative controls) to induce cAMP production.

Incubation: Incubate the plate for 30 minutes at room temperature.

Detection: Add 5 µL of HTRF® cAMP-d2 conjugate followed by 5 µL of HTRF® anti-cAMP-

cryptate conjugate.

Incubation: Incubate for 60 minutes at room temperature.

Data Acquisition: Read the plate on an HTRF-compatible reader at 665 nm and 620 nm.

Data Analysis: Calculate the HTRF ratio (665 nm/620 nm) and determine the percent

inhibition of the forskolin response. Calculate IC50 values for active compounds.

Data Presentation
Quantitative data from HTS assays should be summarized for clear interpretation and

comparison of compound activity.

Table 1: Example HTS Assay Performance Metrics
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Assay Type Target Cell Line Key Metric Value Reference

β-Arrestin

Recruitment

Human

GPR35
CHO-K1 Z' Factor 0.83 [1]

β-Arrestin

Recruitment

Mouse

GPR35
CHO-K1 Z' Factor 0.75 [1]

β-Arrestin

Recruitment
Rat GPR35 CHO-K1 Z' Factor 0.77 [1]

β-Arrestin

Recruitment

Human

GPR35
CHO-K1

Signal:Backgr

ound
8.15 [1]

Table 2: Potency of Known GPR35 Agonists in Different Functional Assays

Compound Assay Type Species
Potency
(pEC50)

Efficacy Reference

Zaprinast
β-Arrestin

Recruitment
Human ~6.5 Full Agonist [1][14]

Zaprinast
β-Arrestin

Recruitment
Rat >7.0 Full Agonist [14]

Pamoic Acid
β-Arrestin

Recruitment
Human ~6.8

Partial

Agonist
[3][6]

Pamoic Acid
β-Arrestin

Recruitment
Rat Low Potency Low Potency [3][6]

Compound 1*
β-Arrestin

Recruitment
Human ~7.8 Full Agonist [1]

*Compound 1: 4-{(Z)-[(2Z)-2-(2-fluorobenzylidene)-4-oxo-1,3-thiazolidin-5-

ylidene]methyl}benzoic acid[1]
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The selection of an appropriate HTS assay is crucial for the successful identification of novel

GPR35 agonists. β-arrestin recruitment assays offer a robust and sensitive platform for primary

screening.[1][8] Follow-up studies using orthogonal assays, such as calcium mobilization or G

protein activation assays, are essential to confirm activity and characterize the signaling profile

of hit compounds.[1] The protocols and data presented here provide a framework for

researchers to establish and execute effective HTS campaigns targeting GPR35.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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